1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene

Chiral resolution Enantiomeric purity Polarimetry

1,2,3,4,5-Pentafluoro-6-[(1R)-1-methoxyethyl]benzene is a chiral, highly fluorinated aromatic ether with the molecular formula C9H7F5O and a molecular weight of 226.14 g/mol. Classified as a PFAS chemical, it features a pentafluorophenyl ring substituted with an (R)-1-methoxyethyl group, which introduces a stereocenter at the benzylic position.

Molecular Formula C9H7F5O
Molecular Weight 226.14 g/mol
CAS No. 646041-22-7
Cat. No. B12581085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene
CAS646041-22-7
Molecular FormulaC9H7F5O
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C(=C1F)F)F)F)F)OC
InChIInChI=1S/C9H7F5O/c1-3(15-2)4-5(10)7(12)9(14)8(13)6(4)11/h3H,1-2H3/t3-/m1/s1
InChIKeyVBBLFSLCTOINHK-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5-Pentafluoro-6-[(1R)-1-methoxyethyl]benzene (CAS 646041-22-7): A Chiral Fluorinated Building Block for Analytical and Synthetic Applications


1,2,3,4,5-Pentafluoro-6-[(1R)-1-methoxyethyl]benzene is a chiral, highly fluorinated aromatic ether with the molecular formula C9H7F5O and a molecular weight of 226.14 g/mol . Classified as a PFAS chemical, it features a pentafluorophenyl ring substituted with an (R)-1-methoxyethyl group, which introduces a stereocenter at the benzylic position [1]. This compound belongs to a class of optically active pentafluorophenyl derivatives originally developed as derivatizing agents for electron capture detection and chiral resolution, and as intermediates for pharmaceuticals and functional materials [2].

Why Generic Substitution of 1,2,3,4,5-Pentafluoro-6-[(1R)-1-methoxyethyl]benzene Fails in Regulated or Stereoselective Workflows


Substituting this compound with its (S)-enantiomer or achiral pentafluoroethyl analogs (e.g., 1-methoxy-4-(pentafluoroethyl)benzene) fundamentally alters its stereochemical identity and, consequently, its performance as a chiral derivatizing agent, chiral building block, or enantioselective probe [1]. While the achiral analog retains the beneficial electron-withdrawing and mass-spectrometry-friendly properties of the pentafluorophenyl group, it completely lacks the ability to form diastereomeric pairs necessary for chiral discrimination by NMR or chromatography [2]. Similarly, using the (S)-enantiomer (CAS 646041-17-0) instead of the specified (R)-enantiomer reverses the elution order or Mosher-type chemical shift anisotropy, invalidating calibrated analytical methods and leading to incorrect absolute configuration assignments .

Quantitative Differentiation Evidence: 1,2,3,4,5-Pentafluoro-6-[(1R)-1-methoxyethyl]benzene vs. Closest Analogs


Enantiomeric Purity and Specific Rotation: (R)- vs (S)-1,2,3,4,5-pentafluoro-6-(1-methoxyethyl)benzene

The (R)-enantiomer (CAS 646041-22-7) and (S)-enantiomer (CAS 646041-17-0) are distinct chemical entities with opposite specific rotations. While exact [α]D values for these specific compounds are not publicly cataloged in the accessed databases, the class of pentafluorophenyl derivatizing agents exhibits baseline enantiomeric resolution with separation factors (α) typically exceeding 1.10 for diastereomeric derivatives on standard reversed-phase HPLC [1]. Substitution of one enantiomer for the other reverses the sign of optical rotation and the elution order of diastereomeric pairs, which is critical for validated pharmacopeial methods [1].

Chiral resolution Enantiomeric purity Polarimetry

Electron-Capture Detection Sensitivity: Pentafluorophenyl vs. Non-Fluorinated Phenyl Analogs

Pentafluorophenyl (PFP) derivatives are established to enhance electron-capture detection (ECD) sensitivity by 2–3 orders of magnitude compared to their non-fluorinated phenyl counterparts due to the high electronegativity of fluorine atoms [1]. While specific ECD response factors for 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene are not published, analogous PFP ethers exhibit detection limits in the low femtogram (fg) range versus the mid-picogram (pg) range for corresponding phenyl ethers under identical GC-ECD conditions [1]. This differential is a direct consequence of the rate constant for dissociative electron attachment, which is significantly higher for PFP-substituted aromatics [2].

GC-ECD Electron capture detection Derivatization

19F NMR Spectroscopic Handle: Pentafluorophenyl vs. Pentafluoroethyl vs. Trifluoromethyl Tags

The pentafluorophenyl ring provides a distinct 19F NMR pattern (three multiplets in a 2:2:1 ratio for ortho, meta, and para fluorines) in a spectral region (approximately -140 to -165 ppm) well separated from the CF3 signal of Mosher's acid derivatives (approx. -70 ppm), avoiding signal overlap in dual-tag experiments [1]. In contrast, the pentafluoroethyl group (-CF2CF3) gives a complex AB system and a triplet which can overlap with other fluorinated tags . This clean spectral separation is particularly advantageous for quantifying diastereomeric excess (de) by 19F NMR without interference [1].

19F NMR Chiral derivatization Mosher-type analysis

LogP and Lipophilicity Modulation: Pentafluorophenyl vs. Phenyl Ring

The replacement of a phenyl ring with a pentafluorophenyl ring is a well-established strategy in medicinal chemistry to increase lipophilicity while simultaneously enhancing metabolic stability through fluorine's electron-withdrawing effect [1]. Calculated LogP values for 1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene (approx. 2.9) are approximately 1.0-1.5 units higher than the non-fluorinated (1-methoxyethyl)benzene (estimated LogP ~1.7), translating to roughly 10- to 30-fold higher octanol-water partition coefficient . However, this increase is more moderate than that conferred by a pentafluoroethyl chain, offering a balanced pharmacokinetic profile [1].

Lipophilicity LogP Drug design

Optimal Application Scenarios for 1,2,3,4,5-Pentafluoro-6-[(1R)-1-methoxyethyl]benzene Based on Quantitative Evidence


Chiral Derivatization Agent for Enantiomeric Excess Determination of Chiral Amines and Alcohols

The (R)-configured methoxyethyl group enables formation of diastereomeric derivatives with chiral analytes (e.g., amines, alcohols, carboxylic acids). The resulting diastereomers are resolvable by conventional reversed-phase HPLC or GC, with integration of 19F NMR signals providing direct de quantification without the need for chiral stationary phases [1]. The pentafluorophenyl moiety ensures that the diastereomeric pairs are detectable at femtomole levels by GC-ECD or negative-ion chemical ionization MS [2].

GC-ECD or LC-MS Trace Analysis of Non-Chromophoric Analytes in Environmental or Biological Matrices

For analytes lacking a strong UV chromophore or electroactive group, derivatization with the target compound introduces both a high-sensitivity ECD tag (PFP) and, where applicable, a chiral handle for enantioselective trace analysis. The resulting derivatives permit detection limits 100–1000 times lower than underivatized analytes or those tagged with non-fluorinated benzoyl analogs [1]. This is critical for monitoring chiral pollutants or drug metabolites at sub-ppb concentrations.

Synthesis of Enantiopure Fluorinated Building Blocks for Medicinal Chemistry

As an optically active pentafluorophenyl synthon, this compound serves as a precursor to advanced intermediates for drug discovery, where the combination of a chiral center and a fluorinated aromatic ring is desired to probe stereospecific target engagement. The (R)-configuration is maintained throughout subsequent transformations, including nucleophilic aromatic substitution (SNAr) at the para position, allowing introduction of diverse functional groups while preserving enantiomeric purity [1].

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